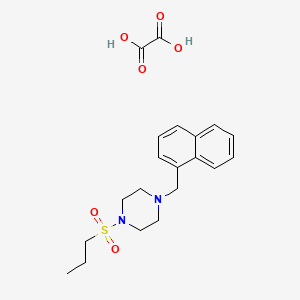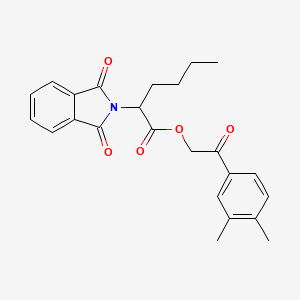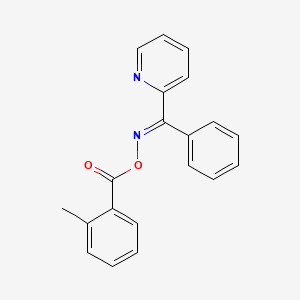
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural substances in the body that regulate various physiological functions. URB597 has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. This leads to an increase in endocannabinoid levels in the brain, which can produce various physiological effects. Endocannabinoids are known to regulate pain, anxiety, mood, appetite, and other physiological functions. This compound has been shown to produce analgesic and anxiolytic effects in animal models, which is thought to be due to the increase in endocannabinoid levels.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the brain, which can produce analgesic and anxiolytic effects. This compound has also been shown to reduce inflammation and oxidative stress in animal models, which may have implications for the treatment of various diseases. Additionally, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride in lab experiments is its selectivity for FAAH. This allows for the specific modulation of endocannabinoid levels, which can be useful in studying the role of endocannabinoids in various physiological functions. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its short half-life, which may require frequent dosing in experiments. Additionally, this compound has been shown to be metabolized by other enzymes in addition to FAAH, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride. One area of research is the potential use of this compound in the treatment of pain, anxiety, and depression in humans. Clinical trials are currently underway to investigate the safety and efficacy of this compound in humans. Another area of research is the potential use of this compound in the treatment of addiction. Animal studies have shown promising results, and further research is needed to determine the potential therapeutic applications in humans. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, as endocannabinoids have been shown to have neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has been shown to increase levels of endocannabinoids in the brain, which can produce analgesic and anxiolytic effects. This compound has also been studied for its potential use in the treatment of addiction, as endocannabinoids play a role in reward and motivation pathways in the brain. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as endocannabinoids have been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16(8-11-18-9-1-2-10-18)17-15-7-6-13-4-3-5-14(13)12-15;/h6-7,12H,1-5,8-11H2,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWOTHIKDUFRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3945167.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3945172.png)
![3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B3945180.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3945184.png)


![4-[(2-aminoethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide](/img/structure/B3945194.png)
![6-({[(4-methoxyphenyl)(phenyl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3945209.png)
![N-cyclopropyl-5-[(2-ethoxypyridin-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3945217.png)

![N-(tert-butyl)-3,5-bis{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B3945223.png)